molecular formula C17H22FN3O2S2 B3000717 7-(2-fluorophenyl)-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane CAS No. 1705866-52-9

7-(2-fluorophenyl)-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane

Cat. No.: B3000717
CAS No.: 1705866-52-9
M. Wt: 383.5
InChI Key: WAVNDDKXJJUOEF-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,4-thiazepane core, a seven-membered ring containing sulfur and nitrogen, which is a valuable scaffold in pharmaceutical development . The structure is further functionalized with a 2-fluorophenyl group at the 7-position, a modification also seen in related bioactive molecules studied for their potential as therapeutic agents . The presence of a sulfonamide linkage connecting the thiazepane ring to an isopropyl-imidazole group is a key structural motif. Sulfonamide-containing compounds are widely investigated for their diverse biological activities and their ability to act as enzyme inhibitors by interacting with active sites . This specific arrangement suggests potential for targeting various enzyme systems, and researchers are encouraged to explore its mechanism of action in novel biological assays. This compound is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for pharmacological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-(2-fluorophenyl)-4-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2S2/c1-13(2)20-11-17(19-12-20)25(22,23)21-8-7-16(24-10-9-21)14-5-3-4-6-15(14)18/h3-6,11-13,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVNDDKXJJUOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2-fluorophenyl)-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution or other suitable methods.

    Attachment of the imidazolylsulfonyl group: This can be done using sulfonylation reactions with imidazole derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“7-(2-fluorophenyl)-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

“7-(2-fluorophenyl)-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane” may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “7-(2-fluorophenyl)-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs from the provided evidence. Key comparisons include:

Structural Analogues with Thiazole/Pyrimidine Cores

Compounds 14f–14j () share a thiazole-pyrimidine backbone with sulfonamide linkages. For example:

  • 14f : Substituted with an ethyl group on the thiazole ring (yield: 65%).
  • 14g : Features an isopropyl substituent (yield: 70%), suggesting bulkier groups may improve synthetic efficiency.
  • 14j : Contains a phenyl group (yield: 59%), highlighting how aromaticity impacts yield and possibly solubility.

Sulfonamide-Linked Heterocycles

  • (E)-7-(2-Chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane (): Molecular formula: C₁₉H₂₀ClNO₂S₂; molecular weight: 394.0. Differs in the styrylsulfonyl group and chlorophenyl substitution.
  • 1-((1H-Imidazol-4-yl)sulfonyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane ():

    • Molecular formula: C₁₅H₁₇F₃N₄O₄S₂; molecular weight: 438.3.
    • The diazepane core and dual sulfonyl groups contrast with the thiazepane and single sulfonamide in the target compound. The trifluoromethyl group may enhance lipophilicity .

Isostructural Fluorophenyl Derivatives

Compounds 4 and 5 () are isostructural with fluorophenyl and chlorophenyl substituents.

Table 1. Comparative Data of Structural Analogs

Compound Name/ID Core Structure Substituents/Modifications Molecular Weight Key Properties/Notes
Target Compound 1,4-Thiazepane 2-Fluorophenyl, 1-isopropylimidazole-SO₂ ~408.4* Potential BRAF/HDAC inhibition (inferred)
14g () Thiazole-pyrimidine Isopropyl-thiazole, sulfonamide N/A 70% yield, enhanced bulk tolerance
(E)-7-(2-Chlorophenyl) () 1,4-Thiazepane Styrylsulfonyl, 2-chlorophenyl 394.0 Lower polarity due to styryl group
Compound 5 () Thiazole-pyrazolyl 4-Fluorophenyl, triazolyl N/A Isostructural, planar conformation

*Calculated based on molecular formula C₁₈H₂₂FN₃O₂S₂.

Biological Activity

7-(2-fluorophenyl)-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane is a synthetic organic compound belonging to the thiazepane class. Its unique structure, featuring a fluorophenyl group and an imidazolylsulfonyl moiety, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 7-(2-fluorophenyl)-4-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,4-thiazepane. Its molecular formula is C17H22FN3O2S2C_{17}H_{22}FN_3O_2S_2, with a molecular weight of approximately 385.5 g/mol. The structure includes a seven-membered ring containing sulfur and nitrogen atoms, characteristic of thiazepanes.

PropertyValue
Molecular FormulaC17H22FN3O2S2C_{17}H_{22}FN_3O_2S_2
Molecular Weight385.5 g/mol
CAS Number1705866-52-9
Melting PointNot available

The biological activity of this compound may involve several mechanisms:

Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

Receptor Modulation : It could act as a modulator of various receptors, potentially affecting signal transduction pathways. For example, compounds with similar imidazole structures have been shown to act as positive allosteric modulators (PAMs) for GABA-A receptors .

Cellular Interactions : The compound may also affect cellular pathways related to proliferation and apoptosis, making it a candidate for further studies in cancer biology.

Cytotoxicity Assessment

In vitro studies assessing cytotoxic effects revealed that compounds similar to this compound exhibited varying degrees of toxicity across different cancer cell lines. The evaluation involved measuring the half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50). Such parameters are crucial for understanding the therapeutic window and safety profile of the compound.

Cell LineCC50 (µM)IC50 (µM)
HeLa<0.019Not reported
MCF-7VariesNot reported

Case Studies and Research Findings

Several studies have explored the biological implications of thiazepanes and their derivatives:

  • Thiazepane Derivatives as Anticancer Agents : Research has indicated that thiazepane derivatives can induce apoptosis in various cancer cell lines through modulation of apoptotic pathways . These findings suggest that this compound may exhibit similar anticancer properties.
  • Metabolic Stability Studies : A comparative analysis of metabolic stability in human liver microsomes showed that certain analogues maintained higher stability than traditional drugs like alpidem, which undergo rapid biotransformation leading to hepatotoxicity . This highlights the potential for improved safety profiles in compounds like this compound.
  • GABA-A Receptor Modulation : The structural features shared with known GABA-A receptor modulators suggest that this compound may also interact with these receptors, potentially leading to anxiolytic or sedative effects .

Q & A

Basic: What are the common synthetic routes and purification strategies for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with the preparation of the imidazole-sulfonyl intermediate followed by coupling with a fluorophenyl-thiazepane backbone. Key steps include sulfonylation under anhydrous conditions (e.g., using SOCl₂ or sulfonyl chlorides) and cyclization to form the thiazepane ring. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity. Yield optimization may require temperature control (0–40°C) and catalytic bases like triethylamine .

Basic: What spectroscopic and crystallographic methods confirm structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) identifies fluorine coupling patterns (e.g., 2-fluorophenyl splitting) and imidazole/thiazepane proton environments.
  • HRMS : High-resolution mass spectrometry (ESI or MALDI) validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • X-ray Crystallography : SHELXL or SIR97 software refines single-crystal data to resolve bond lengths/angles and confirm stereochemistry .

Basic: What safety precautions are critical for handling sulfonamide-thiazepane derivatives?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., SOCl₂).
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention. Safety data sheets (SDS) for analogous sulfonamides recommend emergency protocols .

Advanced: How can reaction conditions optimize yield in the sulfonylation step?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl chloride reactivity.
  • Catalysis : Additives like DMAP (4-dimethylaminopyridine) improve regioselectivity.
  • Kinetic Control : Slow addition of sulfonyl chloride at 0°C minimizes side reactions.
  • Post-Reaction Quenching : Use ice-cold water to precipitate intermediates, followed by centrifugation .

Advanced: How to resolve contradictions between computational and crystallographic data?

Discrepancies in bond angles/conformations may arise from crystal packing forces vs. gas-phase DFT calculations. Strategies:

  • Multi-Software Validation : Compare SHELXL (experimental refinement) with Gaussian/B3LYP-optimized geometries.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) influencing crystal structure .

Advanced: How do imidazole substituents influence bioactivity, and what assays assess this?

  • Substituent Effects : Isopropyl groups enhance lipophilicity and target binding; fluorophenyl moieties modulate electron density.
  • In Vitro Assays :
    • Enzyme Inhibition : Fluorescence-based assays (e.g., HDAC/BRAF inhibition, IC₅₀ determination).
    • Cellular Uptake : LC-MS quantification of intracellular concentrations in HEK-293 or HeLa cells.
    • SAR Studies : Compare IC₅₀ values of derivatives with varying substituents .

Advanced: What validated HPLC methods assess stability and degradation?

  • Column : C18 reverse-phase (e.g., Chromolith® RP-18e, 100 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile (5–95% over 20 min).
  • Detection : UV at 254 nm for sulfonamide chromophores.
  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24h. Quantify degradation products against USP-grade reference standards .

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